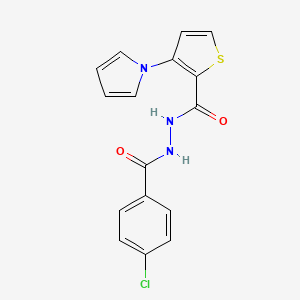

N'-(4-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide

Description

N'-(4-Chlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide is a heterocyclic carbohydrazide derivative featuring a thiophene core substituted with a pyrrole group and a 4-chlorobenzoyl hydrazide moiety. Its molecular formula is C₁₇H₁₂ClN₃O₂S, with a molecular weight of 365.81 g/mol (CAS: 400075-23-2) . It is used in pharmaceutical research, particularly in the development of antimicrobial and antitubercular agents .

Properties

IUPAC Name |

N'-(4-chlorobenzoyl)-3-pyrrol-1-ylthiophene-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2S/c17-12-5-3-11(4-6-12)15(21)18-19-16(22)14-13(7-10-23-14)20-8-1-2-9-20/h1-10H,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSZJCXPAGPQDNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(SC=C2)C(=O)NNC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide typically involves a multi-step process:

Formation of the Hydrazide: The initial step involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate to form 4-chlorobenzoyl hydrazide.

Cyclization: The 4-chlorobenzoyl hydrazide is then reacted with 2-thiophenecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the intermediate 3-(4-chlorobenzoyl)-2-thiophenecarbohydrazide.

Pyrrole Introduction: Finally, the intermediate is reacted with pyrrole under acidic conditions to yield the target compound, N’-(4-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for precise control of reaction conditions (temperature, pressure, and pH) would be essential to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzoyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols, under basic or acidic conditions

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohol derivatives

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Synthesis and Characterization

The synthesis of N'-(4-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide typically involves the reaction of 4-chlorobenzoyl hydrazine with 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylic acid derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Properties

This compound has demonstrated potent antimicrobial activity against various bacterial strains. In vitro studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Anticancer Activity

Recent research has highlighted the anticancer properties of this compound, particularly against certain types of cancer cells such as breast and lung cancer. The compound induces apoptosis in cancer cells through the activation of intrinsic pathways, which has been substantiated by cell viability assays and flow cytometry analyses .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between this compound and target proteins involved in cancer progression and bacterial resistance. These studies suggest that the compound binds effectively to active sites, inhibiting enzymatic functions critical for cell survival .

Case Studies

Mechanism of Action

The mechanism of action of N’-(4-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind

Biological Activity

N'-(4-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide is a synthetic compound belonging to the hydrazide class, known for its diverse biological activities. Its molecular formula is , and it exhibits potential therapeutic applications due to its interaction with various biological targets.

- Molecular Weight : 345.8 g/mol

- CAS Number : 672925-34-7

- Synonyms : this compound

The compound primarily targets key enzymes involved in metabolic pathways, notably:

- Enoyl ACP Reductase

- Dihydrofolate Reductase (DHFR)

Mode of Action

The binding of this compound to these enzymes inhibits their activity, disrupting:

- Fatty Acid Synthesis Pathway : Inhibition leads to impaired lipid production in bacterial cells.

- Folate Metabolism Pathway : This affects nucleotide synthesis, crucial for bacterial proliferation.

Biological Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, leading to a reduction in growth rates and viability.

Case Studies

- Antibacterial Efficacy :

- In a study involving multiple bacterial strains, this compound showed an IC50 value indicating potent antibacterial activity, particularly against Gram-positive bacteria.

- Cytotoxicity Testing :

- The compound was evaluated for cytotoxic effects on human cell lines, revealing moderate toxicity at higher concentrations but significant selectivity towards bacterial cells.

Research Findings

A summary of relevant studies is presented below:

Comparison with Similar Compounds

Key Observations :

- Thermal Stability : Compounds with bulkier substituents (e.g., methylbenzoyl) may exhibit higher melting points, as seen in related hydrazides (e.g., H26: m.p. 293–296°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.